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Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

Cat. No.: B109209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the spectroscopic characterization of 3,5-
Diphenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug

development. Detailed application notes and experimental protocols for key spectroscopic

techniques are presented to facilitate its unambiguous identification and purity assessment.

Overview of Spectroscopic Techniques
A multi-spectroscopic approach is essential for the complete structural elucidation and

characterization of 3,5-Diphenylisoxazole. This involves the application of Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy,

Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each technique

provides unique and complementary information about the molecular structure, functional

groups, and electronic properties of the compound.

Quantitative Spectroscopic Data Summary
The following table summarizes the key quantitative data obtained from the spectroscopic

analysis of 3,5-Diphenylisoxazole.
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Spectroscopic
Technique

Parameter Observed Value
Reference
Solvent/Method

¹H NMR
Chemical Shift (δ) of

Isoxazole H-4
~6.84 ppm (singlet) CDCl₃

Chemical Shift (δ) of

Aromatic Protons

~7.43-7.53 ppm

(multiplet, 6H), ~7.81-

7.91 ppm (multiplet,

4H)

CDCl₃

¹³C NMR
Chemical Shift (δ) of

Isoxazole C-3
~162.9 ppm CDCl₃

Chemical Shift (δ) of

Isoxazole C-4
~97.4 ppm CDCl₃

Chemical Shift (δ) of

Isoxazole C-5
~170.3 ppm CDCl₃

Chemical Shift (δ) of

Aromatic Carbons

~125.7, 126.7, 127.4,

128.8, 128.9, 129.0,

129.9, 130.1 ppm

CDCl₃

FT-IR Aromatic C-H Stretch ~3048 cm⁻¹ KBr Pellet

C=N Stretch

(Isoxazole Ring)
~1571 cm⁻¹ KBr Pellet

C=C Stretch

(Aromatic Rings)
~1489 cm⁻¹ KBr Pellet

N-O Stretch

(Isoxazole Ring)
~1404 cm⁻¹ KBr Pellet

Monosubstituted C-H

Bending
~687 cm⁻¹ KBr Pellet

UV-Vis λ_max_ ~260 nm Methanol

Mass Spec.
Molecular Ion Peak

[M]⁺
m/z 221 ESI-MS
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Major Fragment Ions m/z 144, 77 ESI-MS

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 3,5-Diphenylisoxazole.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance).

Protocol for ¹H and ¹³C NMR:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 3,5-Diphenylisoxazole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-32 scans.
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For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm

for the central peak of the CDCl₃ triplet for ¹³C.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in 3,5-Diphenylisoxazole.

Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer Spectrum RXI).

Protocol using KBr Pellet Method:

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at

least 2 hours to remove any moisture.

In an agate mortar, grind 1-2 mg of 3,5-Diphenylisoxazole with approximately 100-200

mg of the dried KBr until a fine, homogeneous powder is obtained. The sample

concentration should be between 0.5% and 1%.[1]

Transfer the mixture to a pellet-pressing die.

Pellet Formation:
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Place the die in a hydraulic press.

Apply a pressure of 8-10 metric tons for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the 3,5-Diphenylisoxazole molecule.

Instrumentation: A UV-Vis spectrophotometer.

Protocol:

Sample Preparation:

Prepare a stock solution of 3,5-Diphenylisoxazole in a UV-grade solvent, such as

methanol or ethanol, at a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a dilute solution with a concentration that will result in an

absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorption
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(λ_max_). A typical concentration is around 10⁻⁵ M.

Data Acquisition:

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the sample holder and record a baseline spectrum.

Rinse the sample cuvette with the dilute solution of 3,5-Diphenylisoxazole and then fill it.

Place the sample cuvette in the spectrophotometer and record the absorption spectrum

over a wavelength range of approximately 200-400 nm.

Data Analysis:

Determine the wavelength of maximum absorbance (λ_max_).

If the molar concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3,5-
Diphenylisoxazole.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) coupled to a Liquid Chromatograph (LC-MS).

Protocol for ESI-MS:

Sample Preparation:

Prepare a dilute solution of 3,5-Diphenylisoxazole (typically 1-10 µg/mL) in a solvent

compatible with the LC-MS system, such as methanol or acetonitrile, often with a small

amount of formic acid (e.g., 0.1%) to promote ionization.

Instrument Setup and Data Acquisition:
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Set up the LC method for direct infusion or a rapid chromatographic separation.

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure,

and drying gas flow rate and temperature, to optimal values for the analyte.

Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z)

range (e.g., m/z 50-500).

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic characterization process

for 3,5-Diphenylisoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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